molecular formula C21H31NO2 B1200543 17beta-Acetamidoandrost-4-en-3-one CAS No. 1865-62-9

17beta-Acetamidoandrost-4-en-3-one

Cat. No.: B1200543
CAS No.: 1865-62-9
M. Wt: 329.5 g/mol
InChI Key: SDLZQPJEYFVSOQ-PXQJOHHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17beta-Acetamidoandrost-4-en-3-one is a steroidal intermediate with the molecular formula C21H31NO2 . This compound is recognized for its role as a stable solid intermediate in organic synthesis, specifically for the preparation of physiologically active compounds such as testosterone and 4-androstene-3,17-dione . It is synthesized via a Beckmann rearrangement of progesterone-20-oxime using phosphorus oxychloride as a catalyst, a process that effectively avoids undesirable side reactions at the 3-keto-Δ⁴-grouping . The primary research value of 17beta-Acetamidoandrost-4-en-3-one lies in its utility as a key precursor. It can be converted to testosterone through acid hydrolysis followed by treatment with nitrous acid. Subsequent chromic acid oxidation of the resulting testosterone yields 4-androstene-3,17-dione . This makes it a valuable building block in steroid chemistry research for exploring synthetic pathways and generating other steroid derivatives for scientific investigation. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

1865-62-9

Molecular Formula

C21H31NO2

Molecular Weight

329.5 g/mol

IUPAC Name

N-[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]acetamide

InChI

InChI=1S/C21H31NO2/c1-13(23)22-19-7-6-17-16-5-4-14-12-15(24)8-10-20(14,2)18(16)9-11-21(17,19)3/h12,16-19H,4-11H2,1-3H3,(H,22,23)/t16-,17-,18-,19-,20-,21-/m0/s1

InChI Key

SDLZQPJEYFVSOQ-PXQJOHHUSA-N

SMILES

CC(=O)NC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Isomeric SMILES

CC(=O)N[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C

Canonical SMILES

CC(=O)NC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Other CAS No.

1865-62-9

Synonyms

17 beta-acetamidoandrost-4-en-3-one

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 17β-Acetamidoandrost-4-en-3-one and analogous androstane derivatives:

Compound Name CAS Number Molecular Formula Key Substituents Functional Groups Reported Applications/Findings
17β-Acetamidoandrost-4-en-3-one Not explicitly listed C₂₁H₃₁NO₂ 17β-acetamido, 3-keto Amide, ketone Detected in plant extracts (e.g., tomato flowers)
17β-Carbomethoxyandrost-5-en-3β-ol Not available C₂₂H₃₂O₃ 17β-carbomethoxy (-COOCH₃), 3β-hydroxy Ester, alcohol Intermediate in steroid synthesis; no bioactivity data
17β-Hydroxy-16α-methoxy-androst-4-en-3-one Not available C₂₀H₃₀O₃ 16α-methoxy, 17β-hydroxy, 3-keto Ether, alcohol, ketone Potential glucocorticoid analog (inferred from structure)
EPI-TESTOSTERONE Not explicitly listed C₁₉H₂₈O₂ 17β-hydroxy, 3-keto Alcohol, ketone Androgen receptor antagonist; studied for doping control
17β-Cyano-9α,17α-dihydroxyandrost-4-en-3-one 116256-35-0 C₂₀H₂₇NO₃ 17β-cyano, 9α-hydroxy, 3-keto Nitrile, alcohol, ketone Investigated for anti-inflammatory properties
17-β-Hydroxy-2-α,17-dimethyl-5-α-androstan-3-one Azine Not available C₄₂H₆₈N₂O₂ 2α-methyl, 17-dimethyl, azine linkage Ketone, azine Anabolic steroid derivative (e.g., Dymethazine)

Structural and Functional Analysis

  • 17β-Acetamido vs. This difference likely impacts receptor binding or metabolic stability .
  • Ketone Position : Unlike EPI-TESTOSTERONE, which retains the 3-keto group common to natural androgens, 17β-Acetamidoandrost-4-en-3-one lacks the 17β-hydroxyl group, reducing its affinity for androgen receptors .
  • In contrast, azine derivatives like Dymethazine exhibit prolonged half-lives due to dimerization via the azine linkage .

Analytical Data Comparison

Parameter 17β-Acetamidoandrost-4-en-3-one EPI-TESTOSTERONE 17β-Cyano-9α,17α-dihydroxyandrost-4-en-3-one
m/z ([M+H]⁺) 330.23853 289.2167 (calc.) 354.207 (calc.)
Retention Time (HPLC) 3.02 min 3.5–4.0 min (est.) 4.2–4.8 min (est.)
LogP (Predicted) ~3.5 ~3.1 ~2.8

Research Implications

  • Detection Challenges : Its presence in plant extracts suggests natural biosynthesis pathways for modified steroids, but analytical differentiation from analogs (e.g., EPI-TESTOSTERONE) requires high-resolution mass spectrometry due to similar m/z values .

Preparation Methods

Reaction Pathway

This method involves the direct transformation of progesterone-20-oxime into 17β-acetamidoandrost-4-en-3-one via a Beckmann rearrangement catalyzed by phosphorus oxychloride (POCl₃) .

Key Steps:

  • Oxime Formation : Progesterone is treated with hydroxylamine to form progesterone-20-oxime.

  • Beckmann Rearrangement : The oxime undergoes rearrangement in pyridine with POCl₃ at 0–5°C , yielding the 17β-acetamido derivative.

  • Workup : The product is extracted with chloroform, washed, and recrystallized from ethanol.

Experimental Data:

ParameterValue
Starting MaterialProgesterone-20-oxime
CatalystPOCl₃ (2 mL per 1 g oxime)
SolventPyridine
Temperature0–5°C (reaction), -10°C (quench)
Yield87%
Melting Point284–286°C

Advantages :

  • High yield (87%) in a single step.

  • Minimal purification required due to selective rearrangement.

Limitations :

  • Requires handling of POCl₃, a corrosive reagent.

  • Progesterone-20-oxime must be synthesized beforehand.

Method 2: Multi-Step Synthesis from Pregnenolone

Reaction Pathway

This approach starts with pregnenolone and involves sequential functional group modifications:

Key Steps:

  • Protection of 3β-Hydroxy Group : Acetylation of pregnenolone to form 3β-acetoxypregnenolone.

  • Oximation : Treatment with hydroxylamine hydrochloride to generate the oxime.

  • Beckmann Rearrangement : Conversion of the oxime to a 17-acetamido intermediate using SOCl₂/THF .

  • Oxidation : Jones’ reagent oxidizes the 6-position to a ketone.

  • Selective Reduction : NaBH₄ reduces the 3-keto group to a hydroxyl group.

Experimental Data:

StepReagents/ConditionsYield
AcetylationAcetic anhydride, pyridine92%
OximationNH₂OH·HCl, NaOAc·3H₂O86%
Beckmann RearrangementSOCl₂/THF, reflux76%
Oxidation (Jones’)CrO₃/H₂SO₄ in acetone80%
Reduction (NaBH₄)Methanol, 0°C78%

Overall Yield : ~36% (calculated from sequential steps).

Advantages :

  • Uses readily available pregnenolone as a starting material.

  • Allows modular functionalization for derivative synthesis.

Limitations :

  • Low overall yield due to multiple steps.

  • Jones’ oxidation requires careful temperature control to avoid over-oxidation.

Comparative Analysis of Methods

Efficiency and Practicality

MetricMethod 1Method 2
Steps15
Overall Yield87%36%
Key ReagentsPOCl₃SOCl₂, Jones’ reagent, NaBH₄
ScalabilityHigh (single step)Moderate (multi-step)

Method 1 is superior for large-scale production due to its simplicity and high yield. Method 2 , while lengthier, offers flexibility for synthesizing analogs with modified A- or D-rings.

Structural and Mechanistic Insights

Beckmann Rearrangement Mechanism

The rearrangement proceeds via protonation of the oxime , followed by migration of the acetamido group to the 17β position. Computational studies suggest that the trans-diaxial alignment of the migrating group and leaving group is critical for stereoselectivity.

Role of Oxidation/Reduction

  • Jones’ Oxidation : Converts secondary alcohols to ketones without affecting acetamido groups.

  • NaBH₄ Reduction : Selectively reduces α,β-unsaturated ketones to allylic alcohols, preserving the 17β-acetamido moiety.

Challenges and Optimization Strategies

  • Solubility Issues : The intermediate 3β-hydroxy-17-acetamidoandrost-4-en-6-one (Method 2) exhibits poor water solubility, necessitating multiple extractions.

  • Stereochemical Control : Ensuring 17β configuration requires strict temperature control during rearrangement (-10°C to 5°C) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 17β-Acetamidoandrost-4-en-3-one, considering yield and purity?

  • Methodological Answer : Begin with a steroidal backbone (e.g., androst-4-en-3-one) and employ selective acetylation at the 17β-position using acetylation agents like acetic anhydride under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC with UV detection (λ = 240 nm). Purify intermediates via recrystallization in ethanol/water mixtures to minimize impurities. For reproducibility, adhere to strict temperature control (±2°C) during synthesis steps .

Q. How can researchers characterize the structural integrity of 17β-Acetamidoandrost-4-en-3-one using spectroscopic methods?

  • Methodological Answer : Use a combination of IR spectroscopy to confirm the carbonyl stretch (C=O) at ~1700 cm⁻¹ (consistent with androst-4-en-3-one derivatives) and ¹H/¹³C NMR to verify the 17β-acetamido group (e.g., δ 2.0 ppm for acetyl protons, δ 170 ppm for carbonyl carbon). Compare spectral data to reference compounds like epitestosterone (17α-hydroxyandrost-4-en-3-one) to validate stereochemical assignments .

Q. What methodologies are recommended for assessing the purity of 17β-Acetamidoandrost-4-en-3-one in experimental settings?

  • Methodological Answer : Employ high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (acetonitrile/water). Validate purity against certified reference materials (CRMs) such as Testosterone Impurity C (CAS 77881-13-1) . For trace impurities, use mass spectrometry (LC-MS) in positive ion mode to detect byproducts (e.g., oxidation at C4 or acetyl migration).

Advanced Research Questions

Q. How does the stereochemical configuration at the 17-position influence the biological activity and metabolic stability of 17β-Acetamidoandrost-4-en-3-one?

  • Methodological Answer : Conduct comparative studies with 17α-epimers (e.g., epitestosterone) using in vitro receptor binding assays (e.g., androgen receptor transfection assays) and in silico molecular docking . Assess metabolic stability via liver microsome incubations (human/rat) with LC-MS/MS quantification of parent compound and metabolites. Note that 17β-derivatives often exhibit higher receptor affinity but faster hepatic clearance due to steric interactions with cytochrome P450 enzymes .

Q. What strategies can resolve discrepancies between in vitro binding assays and in vivo pharmacological outcomes for this compound?

  • Methodological Answer : Address confounding factors such as protein binding (measure free fraction via equilibrium dialysis) and tissue distribution (use radiolabeled tracers in rodent models). Validate in vitro-in vivo correlations (IVIVC) using pharmacokinetic-pharmacodynamic (PK/PD) modeling. For contradictory data, perform dose-response studies with rigorous statistical power analysis (α = 0.05, β = 0.2) and adjust for covariates like sex-specific metabolism .

Q. How can researchers identify and quantify phase I and II metabolites of 17β-Acetamidoandrost-4-en-3-one in preclinical models?

  • Methodological Answer : Administer the compound to rodents and collect plasma/urine samples at timed intervals. Use high-resolution mass spectrometry (HRMS) for untargeted metabolite profiling (e.g., hydroxylation at C6 or C16). For phase II metabolites (e.g., glucuronides), apply β-glucuronidase hydrolysis followed by LC-MS/MS. Cross-reference fragmentation patterns with libraries (e.g., NIST Chemistry WebBook) and synthesize suspected metabolites for confirmation .

Data Contradiction and Reproducibility

Q. How should researchers address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer : Standardize solvent systems (e.g., USP-grade solvents) and temperature (25°C). Use shake-flask method with UV quantification for solubility measurements. If discrepancies persist, consider polymorphic forms (e.g., crystalline vs. amorphous) via X-ray diffraction (XRD). Report detailed experimental conditions (e.g., equilibration time, agitation speed) to enhance reproducibility .

Q. What experimental controls are critical when studying the compound’s stability under varying pH conditions?

  • Methodological Answer : Include blank matrices (e.g., simulated gastric fluid at pH 1.2, intestinal fluid at pH 6.8) and accelerated stability testing (40°C/75% RH). Use LC-UV to monitor degradation products (e.g., hydrolysis of acetamido group). For oxidative stability, add antioxidants (e.g., BHT) and compare degradation pathways under nitrogen vs. atmospheric oxygen .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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